Uncargenin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to Uncargenin C often involves complex organic reactions and is key to understanding their biological functions. For instance, the semisynthesis and structure-activity studies of uncarinic acid C isolated from Uncaria rhynchophylla show how natural compounds are modified to enhance their biological activity, potentially offering insights into methods that could be applied to this compound (Yoshioka et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like this compound is crucial for understanding their chemical behavior and interaction with biological molecules. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used for structure elucidation. Research on similar compounds provides a basis for understanding the structural requirements for biological activity, as seen in studies on uncarinic acid C (Yoshioka et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of compounds like this compound, including their ability to participate in specific reactions, is essential for their therapeutic use. The synthesis of related compounds often reveals the chemical reactivity and functional group transformations crucial for their biological effects. For example, the total synthesis of carbocyclic polyoxin C and its alpha-epimer showcases complex chemical reactions that could be relevant for synthesizing similar compounds (Zhang & Miller, 1998).

Wissenschaftliche Forschungsanwendungen

Quelle und Struktur

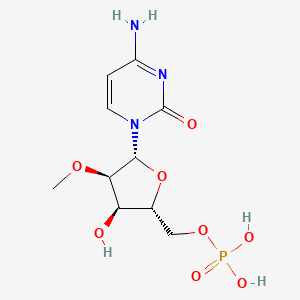

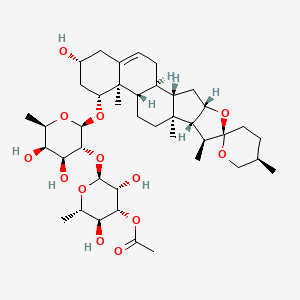

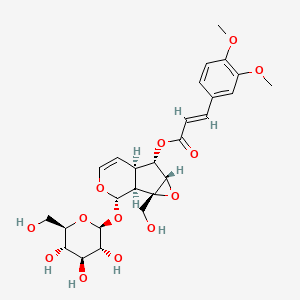

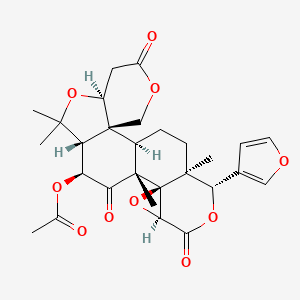

Uncargenin C ist eine Triterpenoid-Verbindung, die aus Uncaria rhynchophyllo isoliert werden kann {svg_1}. Seine Struktur ist als 3β, 6β, 23-Trihydroxyolean-12-en-28-Säure identifiziert {svg_2}.

Potenzielle Anti-Leukämie-Aktivität

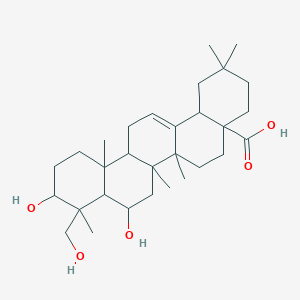

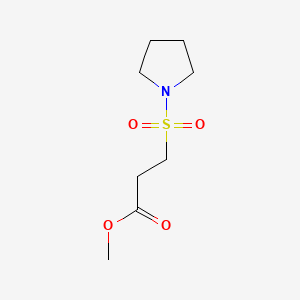

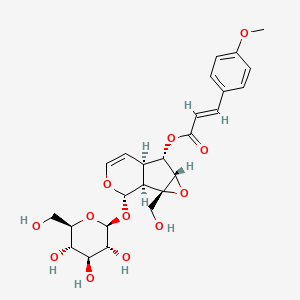

Die Zwischenprodukte von this compound haben eine Anti-Leukämie-Aktivität gezeigt {svg_3}. This compound selbst besitzt diese Aktivität jedoch nicht {svg_4}.

Synthese

this compound kann zusammen mit anderen Triterpenoiden wie Uncargenin A und B aus dem Ethanol-Extrakt von Uncaria rhynchophyllo gewonnen werden {svg_5}. Der Extraktionsprozess beinhaltet Säulenchromatographie {svg_6}.

Safety and Hazards

Uncargenin C should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRLUGUSXUFEDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structure of uncargenin C and where has it been found?

A1: this compound is characterized as 3β,6β,23-trihydroxyolean-12-en-28-oic acid []. This means it possesses a pentacyclic triterpenoid skeleton with a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, and 23. It has been isolated from plants like Uncaria rhynchophylla [] and Turpinia arguta [].

Q2: Does this compound show any biological activity?

A2: While specific mechanistic studies are limited, this compound, alongside other compounds, was identified in an extract of Uncaria rhynchophylla that demonstrated inhibitory effects on nitric oxide production in LPS-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, but further research is needed to confirm this and understand the underlying mechanisms.

Q3: Are there other pentacyclic triterpenoids similar to this compound?

A3: Yes, several structurally related pentacyclic triterpenoids have been identified alongside this compound. For example, uncargenin A and uncargenin B were also isolated from Uncaria rhynchophylla []. Additionally, compounds like asiatic acid and arjunolic acid share structural similarities and have been found in some of the same plant sources [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)